molecular formula C17H14N4O3 B5797941 (E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE

(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE

Cat. No.: B5797941
M. Wt: 322.32 g/mol
InChI Key: ILXXWLIPEKWUJT-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE is a complex organic compound with a unique structure that includes phenyl groups, carbamoyl groups, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with benzyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isocyanate
  • Benzyl cyanide
  • Carbamoyl cyanide derivatives

Uniqueness

(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE is unique due to its combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(1E)-2-anilino-N-(2-anilino-2-oxoethoxy)-2-oxoethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c18-11-15(17(23)20-14-9-5-2-6-10-14)21-24-12-16(22)19-13-7-3-1-4-8-13/h1-10H,12H2,(H,19,22)(H,20,23)/b21-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXWLIPEKWUJT-RCCKNPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CON=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CO/N=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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